![molecular formula C22H21ClN4O B2458128 5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile CAS No. 338396-65-9](/img/structure/B2458128.png)
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile, abbreviated as 5-CP-2-MPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 285.3 g/mol and has been demonstrated to have a wide range of biochemical and physiological effects in laboratory experiments.
Scientific Research Applications
5-CP-2-MPP has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the nervous system, as well as the effects of various hormones on the body. It has also been used as a tool to study the effects of various environmental toxins on the body. Additionally, it has been used to study the effects of various drugs on the cardiovascular system, as well as the effects of various drugs on the immune system.
Mechanism of Action
The mechanism of action of 5-CP-2-MPP is not fully understood. However, it is believed to act as an agonist at a variety of G-protein coupled receptors, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It is also believed to act as an agonist at the dopamine D2 receptor. Additionally, it is believed to act as an antagonist at the opioid mu-receptor.
Biochemical and Physiological Effects
5-CP-2-MPP has been demonstrated to have a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been demonstrated to have pro-cognitive effects, as well as anti-inflammatory and anti-cancer effects. Additionally, it has been shown to have anti-obesity effects in animal studies.
Advantages and Limitations for Lab Experiments
The use of 5-CP-2-MPP in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. Additionally, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to its use. For example, it is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable and has a tendency to degrade over time.
Future Directions
There are a number of potential future directions for 5-CP-2-MPP research. One potential direction is to further study the effects of 5-CP-2-MPP on the nervous system, including its effects on neurotransmitter release, receptor binding, and signal transduction. Additionally, further research could be done to study the effects of 5-CP-2-MPP on the cardiovascular system, the immune system, and the metabolism. Additionally, further research could be done to study the effects of 5-CP-2-MPP on cancer and other diseases, as well as its potential as a therapeutic agent. Finally, further research could be done to optimize the synthesis of 5-CP-2-MPP and develop more efficient and cost-effective methods for its production.
Synthesis Methods
5-CP-2-MPP can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorophenyl isocyanate with 4-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. This reaction produces 5-CP-2-MPP as the main product with a yield of approximately 75%. Other methods of synthesis include the reaction of 4-chlorophenyl isocyanate and 4-methoxyphenylpiperazine in the presence of a Lewis acid such as aluminum chloride, or the reaction of 4-chlorophenyl isocyanate and 4-methoxyphenylpiperazine in the presence of a strong base such as potassium tert-butoxide.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O/c1-28-20-8-6-19(7-9-20)26-10-12-27(13-11-26)22-17(15-24)14-21(25-22)16-2-4-18(23)5-3-16/h2-9,14,25H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIIMWRSUXCLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(N3)C4=CC=C(C=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)
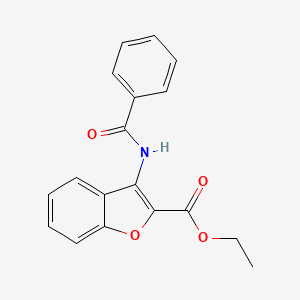

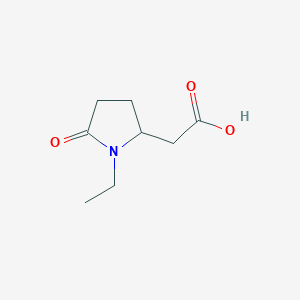
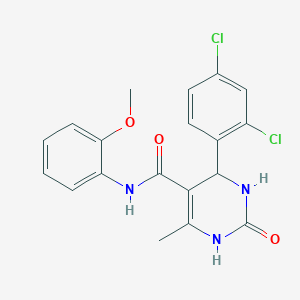
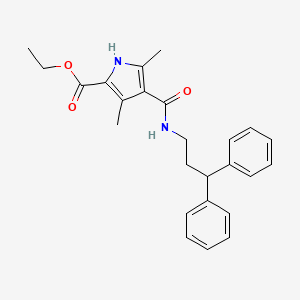
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2458063.png)
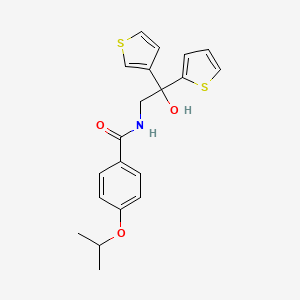
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)
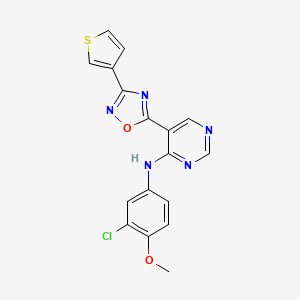
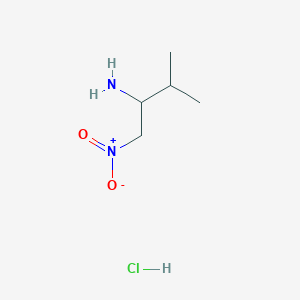
![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)